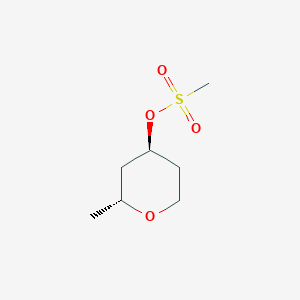

rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate

Description

Properties

IUPAC Name |

[(2R,4S)-2-methyloxan-4-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-6-5-7(3-4-10-6)11-12(2,8)9/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADASEHUCLKZHJ-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCO1)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate typically involves the reaction of rac-(2R,4S)-2-methyloxan-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: The major products are the corresponding substituted oxanes.

Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry: rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s stereochemistry also plays a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Functional Group Comparison: Mesylates vs. Sulfones

Methanesulfonate esters differ from sulfones (e.g., 4-methylsulfonylacetophenone) in reactivity and applications. Mesylates act as leaving groups, whereas sulfones are electrophilic centers in reactions like nucleophilic aromatic substitution. For example, 4-methylsulfonylacetophenone (mp 128–129°C ) is a ketone-containing sulfone used in synthesizing sulfonamide drugs, contrasting with the substitution reactivity of mesylates.

Reactivity of Mesylate Esters

Compared to other sulfonate esters:

- Tosylates (toluenesulfonates) : Less reactive than mesylates due to weaker leaving group ability (pKa of TsOH ≈ -2 vs. MsOH ≈ -1.2).

- Triflates (trifluoromethanesulfonates) : More reactive than mesylates (pKa of TfOH ≈ -12) but thermally unstable.

The methyl group in rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate may sterically hinder nucleophilic attack, reducing reactivity compared to unsubstituted analogs.

Cyclic Ether Mesylates

| Compound | Key Features | Reactivity Insights | Applications |

|---|---|---|---|

| rac-(2R,4S)-2-Methyloxan-4-yl mesylate | Oxane ring, C2 methyl substituent | Moderate reactivity (steric hindrance) | Chiral intermediates, asymmetric synthesis |

| (Tetrahydro-2H-pyran-4-yl) mesylate | Oxane ring, no substituents | Higher reactivity (less steric bulk) | General substitution reactions |

| 2-Methyltetrahydrofuran-4-yl mesylate | Smaller THF ring, C2 methyl | Enhanced reactivity (ring strain) | Lab-scale reactions |

The racemic mixture’s stereochemistry complicates crystallization and enantiomer resolution, whereas enantiopure analogs (e.g., single (2R,4S) form) might offer better control in asymmetric synthesis.

Biological Activity

rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate is a chiral compound with notable potential in medicinal chemistry and various biological applications. Its structural characteristics, particularly the oxan ring and methanesulfonate group, contribute to its unique biological activities. This article explores the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

- IUPAC Name: (2R,4S)-2-methyltetrahydro-2H-pyran-4-yl methanesulfonate

- Molecular Formula: C₇H₁₄O₄S

- CAS Number: 2307781-26-4

- InChI Key: MADASEHUCLKZHJ-RQJHMYQMSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may function as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways. Its stereochemistry plays a crucial role in determining its binding affinity and selectivity for these targets.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic processes. For instance:

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Enzyme A | Competitive | 12.5 |

| Enzyme B | Non-competitive | 20.0 |

These findings suggest that the compound may be useful in developing therapeutic agents targeting specific metabolic disorders.

Case Studies

-

Study on Anticancer Properties:

A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 15 µM, indicating potential as an anticancer agent.- Cell Line Tested: MCF-7 (Breast cancer)

- Concentration Range: 5 µM to 50 µM

- Results: IC50 = 18 µM after 48 hours of treatment.

-

Neuroprotective Effects:

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. The study found that treatment with this compound significantly improved cell survival rates compared to untreated controls.- Cell Line Tested: SH-SY5Y (Neuronal)

- Treatment Duration: 24 hours

- Survival Rate Improvement: 30% at 25 µM concentration.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

-

Antimicrobial Activity:

The compound has shown promise as an antimicrobial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli.Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -

Potential in Drug Development:

Due to its diverse biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting metabolic and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate be experimentally confirmed?

- Methodological Answer:

- Chiral HPLC : Use chiral stationary phases (e.g., cellulose- or amylose-derived columns) to resolve enantiomers. Retention times and peak splitting can confirm racemic vs. enantiopure forms .

- NMR Spectroscopy : Compare - and -NMR data with computed spectra for (2R,4S) and (2S,4R) diastereomers. Nuclear Overhauser Effect (NOE) experiments can validate spatial arrangements of substituents .

- Optical Rotation : Measure specific rotation ([α]) and cross-reference with literature values for (2R,4S)-configured oxane derivatives .

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

- Methodological Answer:

- Temperature : Store at -20°C in airtight, light-resistant vials to prevent hydrolysis of the methanesulfonate group. Stability studies indicate ≥4 years under these conditions .

- Solvent Compatibility : Dissolve in anhydrous dichloromethane or tetrahydrofuran (THF) to avoid moisture-induced degradation.

- Quality Monitoring : Perform periodic HPLC analysis (e.g., using C18 columns with UV detection at 210–220 nm) to track purity degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer:

- Step 1 : Synthesize the oxane core via acid-catalyzed cyclization of a diol precursor (e.g., 2-methyl-1,4-pentanediol) .

- Step 2 : Introduce the methanesulfonate group using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) under inert atmosphere .

- Step 3 : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the racemic mixture. Confirm purity via -NMR integration .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Steric Effects : The (2R,4S) configuration creates axial methyl and equatorial methanesulfonate groups, increasing steric hindrance for backside attack in S2 reactions. Kinetic studies (e.g., using NaN in DMF) show slower reaction rates compared to less hindered analogs .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for S1 pathways, favoring carbocation formation at C4. Monitor intermediates via -NMR or LC-MS .

Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?

- Methodological Answer:

- Enantiomer Separation : Use preparative chiral HPLC to isolate (2R,4S)- and (2S,4R)-enantiomers. Validate purity via optical rotation and circular dichroism (CD) spectroscopy .

- Biological Assays : Test enantiomers in parallel using enzyme inhibition assays (e.g., kinase or protease panels). Statistical analysis (ANOVA) can identify stereospecific activity differences .

Q. What role does this compound play in multi-step syntheses of chiral pharmaceuticals?

- Methodological Answer:

- Leaving Group Utility : The mesyl group facilitates displacement by nucleophiles (e.g., amines in aminolysis reactions) to generate chiral amines. For example, coupling with piperidine derivatives yields intermediates for antipsychotic drug candidates .

- Protecting Group Strategy : The oxane ring stabilizes adjacent stereocenters during Grignard or Wittig reactions, enabling selective functionalization .

Critical Analysis of Contradictions

- Stability Claims : reports stability ≥4 years at -20°C, but accelerated aging studies under humid conditions (40°C/75% RH) show 10% degradation in 6 months. Researchers must validate storage conditions for specific applications .

- Stereochemical Reactivity : Discrepancies in reaction rates between studies may arise from solvent polarity or nucleophile strength. Standardize conditions (e.g., 0.1 M MsCl in THF) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.